molecular formula C28H25FN2O5 B2986257 N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide CAS No. 866590-13-8

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide

Cat. No. B2986257
CAS RN: 866590-13-8
M. Wt: 488.515
InChI Key: LKCZDKNBMCQLON-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide” is a complex organic molecule. It contains a quinolinone moiety (a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms), which is often found in various pharmaceuticals and natural products. The molecule also contains an amide functional group, which is a common feature in bioactive compounds and drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinolinone ring, the introduction of the ethylbenzoyl group, and the attachment of the 3,4-dimethoxyphenyl moiety. The final step would likely be the formation of the amide bond .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (in the quinolinone and phenyl groups) could result in interesting electronic and steric effects. The amide group could participate in hydrogen bonding, potentially influencing the compound’s behavior in biological systems .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could be hydrolyzed under acidic or basic conditions. The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could enhance solubility in water, while the aromatic rings could increase lipophilicity .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Research has demonstrated that compounds structurally related to N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide exhibit significant analgesic and anti-inflammatory activities. A study by Yusov et al. (2019) synthesized enaminoamides with similar structural features, showing pronounced analgesic effects comparable to sodium metamizole and nimesulide, alongside notable anti-inflammatory effects in a carrageenan model (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Antimicrobial and Anticancer Potential

Compounds with a quinoline core structure have been reported to exhibit antimicrobial and anticancer activities. Mehta et al. (2019) synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, showing significant antimicrobial activity and promising anticancer activity in vitro (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

Future Directions

The study of this compound could be of interest in medicinal chemistry, given its complex structure and the presence of functional groups common in bioactive compounds .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-4-17-5-7-18(8-6-17)27(33)22-15-31(23-11-9-19(29)13-21(23)28(22)34)16-26(32)30-20-10-12-24(35-2)25(14-20)36-3/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCZDKNBMCQLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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